

Spectroscopic Analysis of 1-Bromo-2-methyl-1-propene: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-2-methyl-1-propene

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Introduction

1-Bromo-2-methyl-1-propene (C₄H₇Br) is a halogenated alkene of interest in organic synthesis, serving as a versatile building block for the introduction of the isobutenyl moiety.^[1] Its utility in pharmaceutical and agrochemical development necessitates a comprehensive understanding of its structural and electronic properties. This guide provides an in-depth analysis of the spectroscopic data for **1-Bromo-2-methyl-1-propene**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for compound identification, purity assessment, and reaction monitoring for researchers and professionals in drug development.

Methodology: Spectroscopic Data Acquisition

The following sections outline the generalized experimental protocols for obtaining the spectroscopic data presented in this guide. These protocols are based on standard analytical chemistry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of **1-Bromo-2-methyl-1-propene** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).^[2] The solution is transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).^[3] For ¹H NMR, data is typically acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum, showing each unique carbon as a single peak.^[3]

Infrared (IR) Spectroscopy The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[4] For a liquid sample like **1-Bromo-2-methyl-1-propene**, the simplest method is to prepare a "neat" sample.[5] This involves placing a few drops of the pure liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.[6] The spectrum is recorded over the mid-infrared range, typically from 4000 cm^{-1} to 400 cm^{-1} . [7]

Mass Spectrometry (MS) Mass spectra are obtained using a mass spectrometer, commonly employing Electron Ionization (EI) as the ionization method.[8] The liquid sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[8] This process generates a positively charged molecular ion (radical cation) and various fragment ions.[8] These ions are then accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). [9] The detector records the relative abundance of each ion.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR Spectrum:** The proton NMR spectrum of **1-Bromo-2-methyl-1-propene** is relatively simple. It is expected to show two distinct signals corresponding to the two types of protons in different chemical environments: the vinyl proton and the protons of the two equivalent methyl groups.
- **^{13}C NMR Spectrum:** The ^{13}C NMR spectrum is expected to display three signals, corresponding to the three unique carbon environments in the molecule. The two methyl carbons are equivalent due to molecular symmetry and thus produce a single signal.

Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for **1-Bromo-2-methyl-1-propene** include vibrations associated with the C=C double bond, C-H bonds of both sp^2 (alkenyl) and sp^3 (alkyl) hybridized carbons, and the C-Br bond. The region below 1500 cm^{-1} is known as the fingerprint region and contains complex vibrations unique to the molecule.[10]

Mass Spectrometry (MS) The mass spectrum reveals the molecular weight of the compound and provides structural information through its fragmentation pattern. A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, M^+ and $(M+2)^+$, due to the natural abundance of the two stable isotopes of bromine, ^{79}Br (50.7%) and ^{81}Br (49.3%).^[11] The molecular weight of **1-Bromo-2-methyl-1-propene** is 135.002 g/mol .^{[12][13]}

Data Summary Tables

Table 1: ^1H NMR Data for **1-Bromo-2-methyl-1-propene**

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
A	~5.9	Singlet (or broad singlet)	1H	=CHBr

| B | ~1.9 | Singlet (or broad singlet) | 6H | $\text{C}(\text{CH}_3)_2$ |

Note: Predicted values. Actual experimental values may vary slightly. Coupling between the vinyl proton and methyl protons across four bonds is often very small or unresolved, leading to singlets.

Table 2: ^{13}C NMR Data for **1-Bromo-2-methyl-1-propene**

Chemical Shift (δ , ppm)	Assignment
~135	$\text{C}=(\text{CH}_3)_2$
~110	=CHBr

| ~25 | $\text{C}(\text{CH}_3)_2$ |

Note: Predicted values based on typical chemical shifts for similar structures.

Table 3: Key IR Absorptions for **1-Bromo-2-methyl-1-propene**

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~3050	Medium	C-H Stretch	Alkenyl (=C-H)
2975 - 2850	Strong	C-H Stretch	Alkyl (-CH ₃)
~1640	Medium	C=C Stretch	Alkene
~1450	Medium	C-H Bend	Alkyl (-CH ₃)
~890	Strong	C-H Bend	Alkene (=CH ₂) out-of-plane

| 750 - 550 | Strong | C-Br Stretch | Alkyl Halide |

Note: Values are typical ranges for the specified functional groups.

Table 4: Mass Spectrometry Data (EI) for **1-Bromo-2-methyl-1-propene**

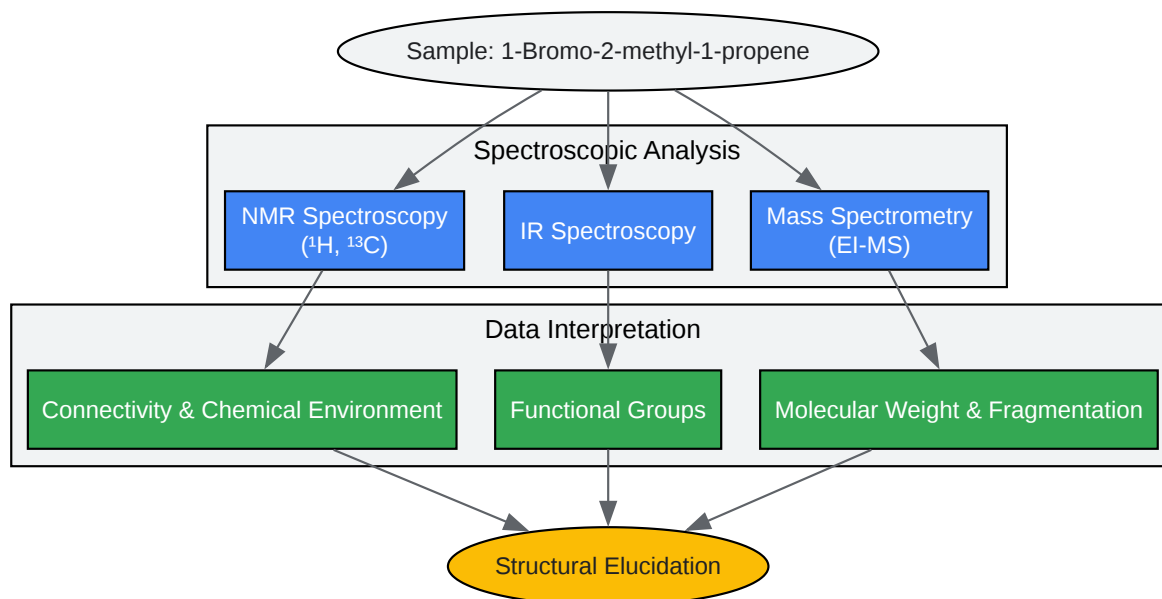
m/z	Relative Intensity	Proposed Fragment
136 / 134	Moderate	[C ₄ H ₇ Br] ⁺ (Molecular Ion, M ⁺)
55	High	[C ₄ H ₇] ⁺ (Loss of Br [·])

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Note: Data derived from the NIST Mass Spectrometry Data Center.^[12] The base peak is often m/z 55, corresponding to the stable tertiary carbocation formed upon loss of the bromine radical.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **1-Bromo-2-methyl-1-propene**.



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Workflow for the Spectroscopic Analysis of **1-Bromo-2-methyl-1-propene**.

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